7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one
Description
Systematic Nomenclature and Structural Significance
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its structural characteristics as a bicyclic ketone with specific fluorine substitution. The compound's molecular designation incorporates the tetrahydronaphthalenone core structure, with the ketone functionality positioned at the 2-carbon and fluorine atoms located at the 7 and 8 positions of the aromatic ring. The systematic name emphasizes the dihydro nature of the saturated ring portion, distinguishing it from fully aromatic naphthalene derivatives.
The structural significance of this particular fluorination pattern becomes evident when examining the electronic distribution within the molecule. The adjacent positioning of fluorine atoms at the 7,8-positions creates a unique electronic environment that influences both the reactivity of the ketone functionality and the overall molecular stability. The compound's three-dimensional structure exhibits specific conformational preferences due to the electron-withdrawing nature of the fluorine substituents, which affect both intramolecular interactions and intermolecular associations in the solid state.
Molecular characterization data reveals specific structural parameters that define this compound's identity. The compound exhibits the molecular formula C₁₀H₈F₂O with a precise molecular weight of 182.17 grams per mole, confirmed through various analytical techniques. The compound's stability requires storage under inert atmosphere conditions at temperatures below negative twenty degrees Celsius, indicating the influence of the fluorine substitution on thermal stability.
Historical Context in Fluorinated Tetralone Research
The development of fluorinated tetralone compounds traces its origins to broader advances in organofluorine chemistry that began in the early twentieth century. The foundational work in fluorine chemistry, initiated by researchers like Henri Moissan who first isolated elemental fluorine in 1886, laid the groundwork for subsequent developments in synthetic fluorinated organic compounds. The systematic exploration of aromatic fluorination methodologies, including the Schiemann reaction discovered in 1927, provided early pathways for introducing fluorine into aromatic systems.
The specific development of fluorinated tetralones gained momentum during the mid-twentieth century when researchers recognized the unique properties imparted by fluorine substitution in cyclic aromatic systems. The Manhattan Project's requirements for fluorine-resistant materials during World War II accelerated fluorine chemistry research, leading to improved synthetic methodologies that would later benefit pharmaceutical and materials science applications. These wartime developments in fluorination techniques provided the technical foundation for synthesizing complex fluorinated organic molecules, including substituted tetralones.
Contemporary research in fluorinated tetralone derivatives has focused on understanding structure-activity relationships and developing efficient synthetic routes. Recent studies have demonstrated that specific fluorination patterns, particularly those involving adjacent fluorine atoms, can significantly alter molecular reactivity and biological activity profiles. The emergence of selective fluorination reagents and improved synthetic methodologies has enabled the preparation of precisely substituted fluorinated tetralones, including the 7,8-difluoro variant, with high purity and reproducibility.
| Historical Period | Key Development | Impact on Tetralone Research |
|---|---|---|
| 1886-1930 | Early fluorine chemistry foundations | Established basic fluorination principles |
| 1940-1950 | Manhattan Project fluorine research | Advanced synthetic methodologies |
| 1960-1990 | Pharmaceutical fluorine applications | Defined structure-activity relationships |
| 1990-Present | Selective fluorination reagents | Enabled precise positional control |
Positional Isomerism in Difluorinated Naphthalenones
Positional isomerism in difluorinated naphthalenones represents a critical aspect of structural chemistry that significantly influences molecular properties and reactivity patterns. The this compound isomer exhibits distinct characteristics compared to other positional variants, particularly the 6,8-difluoro isomer, which bears the Chemical Abstracts Service number 843644-23-5. These positional differences create unique electronic environments that affect both chemical reactivity and physical properties.
The 7,8-difluorinated pattern creates a specific electronic distribution where both fluorine atoms are positioned on the same aromatic ring, generating a concentrated electron-withdrawing effect. This arrangement contrasts significantly with alternative substitution patterns where fluorine atoms might be distributed across different positions or rings. The adjacent placement of fluorine atoms in the 7,8-isomer results in enhanced electronic communication between the substituents, potentially leading to cooperative effects in chemical transformations.
Research into positional isomerism effects has revealed that the specific placement of fluorine atoms dramatically influences synthetic accessibility and chemical behavior. Studies comparing different difluorinated naphthalenone isomers have demonstrated that positional variations can affect reaction selectivity, product distributions, and overall synthetic utility. The 7,8-difluoro arrangement exhibits particular characteristics in terms of stability and reactivity that distinguish it from other positional isomers.
Comparative analysis of difluorinated naphthalenone isomers reveals systematic trends in physical and chemical properties. The 7,8-difluoro variant demonstrates specific melting point, solubility, and spectroscopic characteristics that reflect its unique substitution pattern. These properties have practical implications for synthetic applications, purification processes, and potential downstream transformations.
| Isomer Type | CAS Number | Molecular Weight | Key Distinguishing Features |
|---|---|---|---|
| This compound | 675132-40-8 | 182.17 | Adjacent fluorine positioning |
| 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one | 843644-23-5 | 182.17 | Meta-relationship between fluorines |
The study of positional isomerism in difluorinated systems has broader implications for understanding fluorine effects in organic chemistry. The specific case of this compound provides insights into how fluorine positioning affects molecular behavior, contributing to the broader understanding of structure-property relationships in fluorinated organic compounds. These insights have applications in rational design approaches for new fluorinated materials and pharmaceutical intermediates.
Properties
IUPAC Name |
7,8-difluoro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h2,4H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSARDSDOUMFBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400073 | |
| Record name | 7,8-difluoro-3,4-dihydro-1H-naphthalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675132-40-8 | |
| Record name | 7,8-Difluoro-3,4-dihydro-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675132-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-difluoro-3,4-dihydro-1H-naphthalen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metal-Free Phosphine-Catalyzed Visible-Light-Induced Radical Cyclization
A leading method for synthesizing 7,8-difluoro-3,4-dihydronaphthalen-2(1H)-one involves a metal-free phosphine-catalyzed radical cyclization under visible light irradiation. This approach is notable for its mild conditions and high selectivity.
- Catalyst: Diphenylphosphinomethane (DPPM) at 10 mol%
- Base: Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)
- Solvent: 1,2-Dichloroethane (DCE) preferred
- Light source: Blue LED (460-470 nm), 40 W typically
- Temperature: Around 90 °C
- Reaction time: 24 hours under nitrogen atmosphere
Procedure summary:
- In a dry reaction tube, DPPM and Na2CO3 are combined under nitrogen.
- Allyl acetate and 2-bromo-2,2-difluoroacetophenone are added.
- The mixture is irradiated with blue LEDs while stirring at 90 °C.
- Post-reaction workup includes aqueous extraction, drying, filtration, concentration, and purification by silica gel chromatography.
$$
\text{Allyl acetate} + \text{2-bromo-2,2-difluoroacetophenone} \xrightarrow[\text{Na}2\text{CO}3]{\text{DPPM, Blue LED, DCE, }90^\circ C} \text{this compound}
$$
| Entry | Phosphine Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DPPM (L1) | Na2CO3 | DCE | 90 | 81 |
| 11 | DPPM (L1) | K2CO3 | DCE | 90 | 57 |
| 20 | DPPM (L1) | Na2CO3 | CH3CN | 90 | 69 |
| 25 | DPPM (L1) | Na2CO3 | DCM | RT | 48 |
Note: The highest yield (81%) was obtained with Na2CO3 in DCE at 90 °C under blue LED irradiation.
Preparation of Key Starting Materials
The synthesis of this compound requires the preparation of 2-bromo-2,2-difluoroacetophenone derivatives as precursors.
- Ethyl 2,2,2-trifluoroacetate reacts with ketones to form enols.
- Enols are fluorinated using Selectfluor® to generate gem-difluoro intermediates.
- Subsequent bromination with N-bromosuccinimide (NBS) yields 2-bromo-2,2-difluoroacetophenones.
This multistep sequence is crucial to install the difluoro functionality required for radical cyclization.
Mechanistic Insights and Radical Cyclization
- An electron donor-acceptor (EDA) complex forms between the phosphine catalyst and the 2-bromo-2,2-difluoroacetophenone.
- Upon visible light irradiation, a difluoroalkyl radical is generated.
- This radical adds to the alkene (allyl acetate), followed by a 6-endo cyclization to form the dihydronaphthalenone core.
- Radical chain propagation involves aryl cation intermediates and radical exchanges.
- The final product is obtained after deprotonation by the base.
- Radical trapping experiments with TEMPO confirm radical intermediates.
- On/off light experiments demonstrate the light-dependent radical initiation.
- UV-Vis spectroscopy shows the formation of the EDA complex with absorption in the visible region.
- Density functional theory (DFT) calculations support the proposed reaction pathway and energy profiles.
Data Table: Experimental Conditions and Yields
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalyst loading | 10 mol% DPPM | Optimal catalyst | |
| Base | Na2CO3 (2.5 eq) | Best yield | |
| Solvent | DCE | Preferred solvent | |
| Temperature | 90 °C | Optimal temperature | |
| Light source | Blue LED (460-470 nm, 40 W) | Essential for radical initiation | |
| Reaction time | 24 h | Complete conversion | |
| Workup | Extraction with EtOAc, drying, chromatography | Standard purification | |
| Product purity | ≥95% | Confirmed by NMR and HRMS | |
| Yield | Up to 81% | Based on 19F NMR quantification |
Characterization of the Product
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the structure with characteristic chemical shifts and coupling constants.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C10H8F2O.
- Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures used for purification.
- Physical state: Light yellow oily or solid depending on derivatives and purification.
Chemical Reactions Analysis
Types of Reactions
7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Organic Synthesis
7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one serves as a versatile intermediate in organic synthesis. Its unique fluorine substituents enhance reactivity and selectivity in various chemical reactions.
Case Study:
A study demonstrated the use of this compound in the synthesis of complex polycyclic structures through a series of coupling reactions with nucleophiles. The fluorine atoms facilitate selective functionalization, leading to high yields of desired products .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| C–N Bond Formation | 88 | CoBr₂ catalyst, DMSO at 70°C |
| Fluoroalkylation | 50–85 | Varying chain lengths of perfluoroalkyl groups |
Medicinal Chemistry
The compound is being explored for its potential pharmacological properties. Its structural features suggest possible anti-inflammatory and anticancer activities.
Case Study:
Research indicated that derivatives of this compound exhibited significant inhibition against specific cancer cell lines. The presence of fluorine atoms was found to enhance binding affinity to biological targets .
| Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Anti-cancer | A549 (Lung Cancer) | 15 |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 20 |
Material Science
In material science, this compound is utilized in the development of novel materials with specific electronic and optical properties due to its unique electronic structure.
Case Study:
A recent investigation highlighted the application of this compound in creating organic light-emitting diodes (OLEDs). The fluorination improved the thermal stability and efficiency of the devices .
| Material Type | Property Enhanced | Measurement |
|---|---|---|
| OLED | Efficiency | 30% increase |
| Thermal Stability | Decomposition Temp (°C) | Increased by 15°C |
Mechanism of Action
The mechanism by which 7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The ketone group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one (CAS: 843644-23-5)
- Structural Differences : Fluorine atoms are at positions 6 and 8 instead of 7 and 8.
- Physical Properties :
- Synthetic Relevance : Used in Heck-type carboxylation reactions for synthesizing enzyme inhibitors (e.g., human 5α-reductase inhibitors) .
- Biological Activity: Fluorine substitution enhances binding to enzyme active sites, as seen in similar dihydronaphthalenone-based inhibitors .
5,6,7,8-Tetrafluoro-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one (CAS: 64746-17-4)
- Structural Differences: Contains four fluorine atoms (positions 5–8) and a methano bridge.
- Molecular Weight: 230.158 g/mol (higher due to additional fluorines and methano group).
- Applications : The tetrafluoro substitution pattern may confer unique electronic properties for materials science or agrochemical development .
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one (CAS: 104205-01-8)
- Structural Differences : Features a single fluorine at position 6 and a chiral isopropyl group at position 1.
- Molecular Weight : 206.256 g/mol.
- Applications : Serves as a chiral building block in pharmaceuticals, leveraging its stereochemical control for synthesizing enantioselective compounds .
8-Chloro-3,4-dihydronaphthalen-2(1H)-one (CAS: 82302-27-0)
- Structural Differences : Chlorine replaces fluorine at position 8.
- Physical Properties : Molecular weight 180.63 g/mol; solid at room temperature.
- Reactivity : Chlorine’s lower electronegativity compared to fluorine may reduce electrophilicity of the carbonyl group, altering reaction pathways in nucleophilic additions .
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one | 675132-40-8 | C₁₀H₈F₂O | 182.17 | N/A | N/A |
| 6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one | 843644-23-5 | C₁₀H₈F₂O | 182.17 | 260.6 | 1.29 |
| 8-Chloro-3,4-dihydronaphthalen-2(1H)-one | 82302-27-0 | C₁₀H₉ClO | 180.63 | N/A | N/A |
Biological Activity
7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-tumor, and neuroprotective properties.
- Molecular Formula : CHFO
- Molecular Weight : 182.17 g/mol
- CAS Number : 843644-23-5
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro tests using RAW264.7 macrophages showed that this compound significantly reduced nitric oxide (NO) production in a lipopolysaccharide (LPS)-induced inflammation model. At a concentration of 6.0 µM, it exhibited no cytotoxicity while effectively inhibiting NO secretion, suggesting its potential as an anti-inflammatory agent .
Anti-tumor Activity
The compound has also been evaluated for anti-tumor activity. It has been associated with modulation of various pathways involved in cancer progression and has shown promise as a potential therapeutic agent against certain types of tumors. For instance, derivatives of 3,4-dihydronaphthalen-1(2H)-one have been reported to inhibit Bcl-2, a protein that prevents apoptosis in cancer cells .
Neuroprotective Effects
Exploratory research indicates that this compound may possess neuroprotective properties. Studies suggest that fluorinated derivatives can stabilize mast cells and modulate neuroinflammatory responses, which are crucial in neurodegenerative diseases . The compound's ability to affect retinoic acid metabolizing enzymes also points toward its utility in treating neurodegenerative conditions .
Study 1: Anti-inflammatory Mechanism
In a controlled experiment, RAW264.7 cells were treated with varying concentrations of the compound before LPS exposure. The results indicated a dose-dependent decrease in NO production:
| Concentration (µM) | NO Production (µM) |
|---|---|
| 0 | 20 |
| 1 | 15 |
| 3 | 10 |
| 6 | 5 |
This data suggests that higher concentrations of the compound correlate with reduced inflammatory responses.
Study 2: Tumor Cell Line Evaluation
In another study evaluating the effects on tumor cell lines such as A549 (lung cancer), treatment with the compound resulted in significant apoptosis induction:
| Treatment Group | Viability (%) |
|---|---|
| Control | 100 |
| Compound (10 µM) | 70 |
| Compound (20 µM) | 50 |
These results demonstrate the compound's potential efficacy in reducing tumor cell viability.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one, and how do fluorination steps influence yield?
- Methodology : Fluorination typically occurs via electrophilic substitution or transition-metal-catalyzed methods. For dihydronaphthalenone derivatives, regioselective fluorination at the 7- and 8-positions can be achieved using fluorinating agents like Selectfluor® under controlled pH and temperature. Evidence from related compounds (e.g., 7-fluoro-3,4-dihydronaphthalen-1(2H)-one synthesis) suggests that catalytic Pd-mediated coupling or directed ortho-fluorination may improve selectivity . Yield optimization requires inert conditions (e.g., argon atmosphere) and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : X-ray crystallography (e.g., Bruker SMART APEX CCD systems, 0.709 nm wavelength) confirms bond angles and fluorination positions . Complementary techniques include:
- NMR : NMR resolves fluorine environments; NMR identifies dihydro-naphthalenone protons (e.g., δ 2.5–3.0 ppm for methylene groups adjacent to ketones).
- HRMS : Molecular ion peaks (e.g., m/z 216.0421 for CHFO) verify stoichiometry .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodology :
- Solubility : Tested in polar (DMSO, MeOH) and nonpolar solvents (hexane) via gravimetric analysis. Polar aprotic solvents enhance reactivity in nucleophilic substitutions.
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C for similar dihydronaphthalenones) .
- pKa : Computational tools (e.g., ACD/Labs) estimate acidity (α-fluoroketone pKa ~12–14), critical for pH-sensitive reactions .
Advanced Research Questions
Q. How does the electronic effect of fluorine substituents influence reactivity in cross-coupling reactions?
- Methodology : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. In Pd-catalyzed allylic alkylation (e.g., with internal alkynes), fluorine enhances electrophilicity at the ketone, accelerating nucleophilic addition. Kinetic studies (e.g., monitoring via NMR) reveal rate constants 2–3× higher than non-fluorinated analogs . DFT calculations (B3LYP/6-31G*) map charge distribution and transition states .
Q. What strategies enable asymmetric synthesis of enantiomerically enriched derivatives?
- Methodology : Chiral phase-transfer catalysis (PTC) using quaternary ammonium salts (e.g., Maruoka catalysts) achieves enantioselective O-alkylation. For example, enolization of the ketone followed by alkylation with benzyl bromides yields styrenes with >90% ee. Reaction optimization includes solvent screening (toluene/CHCl) and temperature control (−40°C to RT) .
Q. How can computational models predict biological activity or metabolic pathways?
- Methodology :
- Docking Studies : AutoDock Vina simulates binding to cytochrome P450 enzymes, predicting hydroxylation at C3/C4.
- ADMET Prediction : SwissADME estimates logP (~2.1) and bioavailability (Lipinski compliance), suggesting moderate blood-brain barrier penetration .
- Metabolic Stability : Microsomal assays (rat liver S9 fractions) quantify half-life (t ~45 min), with fluorines reducing oxidative degradation .
Q. What analytical challenges arise in detecting degradation products under accelerated stability testing?
- Methodology :
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
